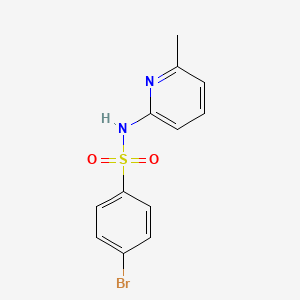
N,N'-bis(5-chloropyridin-2-yl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-bis(5-chloropyridin-2-yl)ethanediamide can be synthesized through a reaction involving 5-chloropyridine-2-carboxylic acid and ethylenediamine . The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is carried out under an inert atmosphere, usually nitrogen, and at a temperature range of 0-25°C .
Industrial Production Methods
In industrial settings, the production of N,N’-bis(5-chloropyridin-2-yl)ethanediamide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(5-chloropyridin-2-yl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The chlorine atoms in the pyridine rings can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N,N’-bis(5-chloropyridin-2-yl)ethanediamide is used in various scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-bis(5-chloropyridin-2-yl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(5-chloropyridin-2-yl)oxalamide: Similar structure but with an oxalamide linkage instead of ethanediamide.
N,N’-bis(5-chloropyridin-2-yl)urea: Contains a urea linkage instead of ethanediamide.
Uniqueness
N,N’-bis(5-chloropyridin-2-yl)ethanediamide is unique due to its specific ethanediamide linkage, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C12H8Cl2N4O2 |
|---|---|
Molecular Weight |
311.12 g/mol |
IUPAC Name |
N,N'-bis(5-chloropyridin-2-yl)oxamide |
InChI |
InChI=1S/C12H8Cl2N4O2/c13-7-1-3-9(15-5-7)17-11(19)12(20)18-10-4-2-8(14)6-16-10/h1-6H,(H,15,17,19)(H,16,18,20) |
InChI Key |
KLUDWSVPLPJUPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)C(=O)NC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


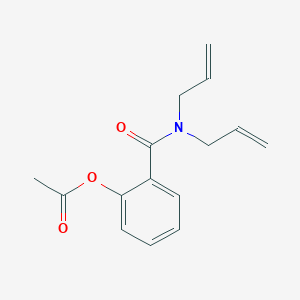
![6-(4-chlorophenyl)-9-(3,5-difluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11175480.png)
![9-(3-ethoxy-4-hydroxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11175486.png)
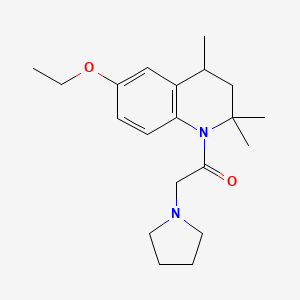
![N-(4-methoxybenzyl)-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11175505.png)
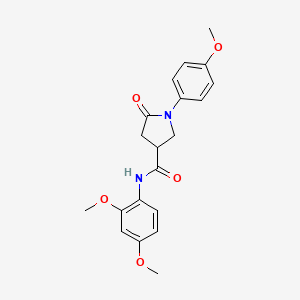
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide](/img/structure/B11175513.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-phenylbutanamide](/img/structure/B11175523.png)
acetate](/img/structure/B11175527.png)
![4-{[(4-Bromophenyl)sulfonyl]amino}benzamide](/img/structure/B11175531.png)
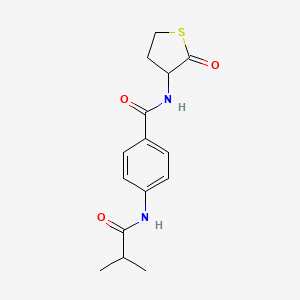
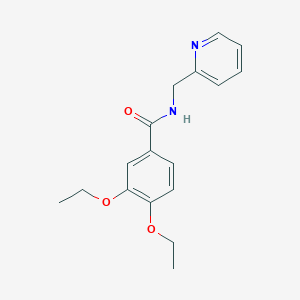
![n-(1-Phenylethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B11175559.png)
